molecular formula C9H20O2 B1172367 SOLOPHENYL YELLOW A3GL CAS No. 12222-58-1

SOLOPHENYL YELLOW A3GL

Cat. No.: B1172367
CAS No.: 12222-58-1
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Description

SOLOPHENYL YELLOW A3GL is a direct dye primarily used for dyeing synthetic and natural fiber blends, including nylon (polyamide) and cellulose-based textiles. It belongs to the SOLOPHENYL dye series, developed for applications requiring high light fastness and compatibility with post-treatment processes to enhance wet fastness . Key characteristics include:

  • Applications: Ideal for light to medium shades on nylon, cellulose fibers (e.g., cotton, viscose), and their blends with polyester or wool .
  • Performance: Exhibits good light fastness, which can be further improved using ultraviolet (UV) absorber treatments like UVX . Studies show that combining this compound with Telon Blue A3GL (a structurally similar dye) achieves excellent color blending and compatibility on nylon fabrics, with optimized light fastness (up to 3–4 grades after UVX treatment) .
  • Post-Treatment Compatibility: Compatible with ALBAFIX ECO/FRD systems to boost wet fastness, approaching the performance of reactive dyes .

Properties

CAS No.

12222-58-1

Molecular Formula

C9H20O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SOLOPHENYL YELLOW A3GL involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction typically takes place in an aqueous medium under acidic conditions. The diazotization step requires sodium nitrite and hydrochloric acid, while the coupling step involves the use of a phenolic or naphtholic compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves continuous monitoring and adjustment to ensure high yield and purity of the dye. After synthesis, the dye is purified through filtration, washing, and drying before being packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

SOLOPHENYL YELLOW A3GL undergoes several types of chemical reactions, including:

    Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of its chromophore structure.

    Reduction: Reduction reactions can alter the dye’s color properties, often resulting in a loss of color.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, introducing new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Oxidized products typically include smaller aromatic compounds and carboxylic acids.

    Reduction: Reduced products may include colorless or differently colored amines.

    Substitution: Substituted products vary depending on the substituent introduced, such as nitro, sulfonic, or alkyl groups.

Scientific Research Applications

SOLOPHENYL YELLOW A3GL has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of dye chemistry and photochemistry.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in diagnostic assays and as a marker in biological studies.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored paper and plastics.

Mechanism of Action

The mechanism by which SOLOPHENYL YELLOW A3GL exerts its effects is primarily through its interaction with the substrate it dyes. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, leading to strong adsorption and color fastness. The chromophore structure of the dye absorbs visible light, resulting in the characteristic yellow color.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of SOLOPHENYL YELLOW A3GL against structurally or functionally analogous dyes, supported by data from research and technical reports.

Table 1: Comparative Properties of this compound and Similar Dyes

Compound Name Chemical Class CAS Number Molecular Weight Primary Applications Light Fastness (Grade) Wet Fastness (Grade) Key Features
This compound Direct dye Not provided Not provided Nylon, cellulose blends 3–4 (with UVX) 3–4 (with ALBAFIX) Optimized for nylon; UVX enhances light fastness.
SOLOPHENYL YELLOW FFL Monoazo direct dye 8005-72-9 680.71 Cellulose, plant cell wall staining 4–5 2–3 Detects xyloglucan in plant cell walls; used in histology .
Direct Fast Yellow RR Monoazo direct dye 19555 103 Cellulose, paper 2–3 1–2 Low molecular weight; limited wet fastness.
TECTILON YELLOW 2G Acid dye Not provided Not provided Nylon, wool 4–5 4–5 High wet fastness; single-sulphonated for uniformity .

Key Findings from Research

Performance on Nylon :

  • This compound outperforms acid dyes like TECTILON YELLOW 2G in compatibility with nylon blends. When paired with Telon Blue A3GL, it achieves a light fastness of 3–4 grades under optimized conditions (pH 3, 90°C) .
  • In contrast, TECTILON YELLOW 2G, while superior in wet fastness, requires stricter pH control (5–5.5) and is less effective for dark shades .

UV Resistance :

  • This compound’s light fastness improves by 0.5–1 grade when treated with UV absorber UVX, addressing a common limitation of direct dyes in UV-exposed environments .
  • SOLOPHENYL YELLOW FFL, though chemically similar, is primarily utilized in plant cell wall staining and lacks textile-specific UV-resistance data .

Post-Treatment Flexibility :

  • This compound achieves wet fastness comparable to reactive dyes when treated with ALBAFIX FRD, unlike Direct Fast Yellow RR, which shows poor wash resistance .

Economic and Environmental Impact: this compound’s compatibility with simplified dyeing processes (e.g., single-bath treatments) reduces water and energy consumption compared to multi-step acid dye applications .

Q & A

Q. What steps ensure reproducibility in quantifying this compound via fluorescence spectroscopy?

  • Methodological Answer: Calibrate instruments daily using certified reference materials. Report excitation/emission slit widths and detector gain settings. Share raw data (e.g., .csv files) and metadata (e.g., solvent purity grades) in supplementary materials. Adhere to MIAME guidelines for experimental transparency .

Q. How can researchers resolve inconsistencies between computational predictions and experimental results for this compound’s excited-state behavior?

  • Methodological Answer: Re-optimize DFT functionals (e.g., compare B3LYP vs. CAM-B3LYP). Validate solvent models (e.g., COSMO-RS) against empirical data. Collaborate with computational chemists to refine transition state analysis .

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